molecular formula C18H16Cl2N4O3S B2369341 N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide CAS No. 391887-56-2

N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B2369341
CAS No.: 391887-56-2
M. Wt: 439.31
InChI Key: IYOYTVZNGVHBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(3,4-Dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a synthetic triazole-thione derivative with a benzamide moiety. The compound features a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4, a thioxo (C=S) group at position 5, and a methyl-linked 3,4-dimethoxybenzamide group. This structure combines electron-withdrawing (Cl, S) and electron-donating (OCH₃) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3S/c1-26-14-6-3-10(7-15(14)27-2)17(25)21-9-16-22-23-18(28)24(16)11-4-5-12(19)13(20)8-11/h3-8H,9H2,1-2H3,(H,21,25)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOYTVZNGVHBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which has been associated with various biological activities. The presence of the 3,4-dichlorophenyl group and the 3,4-dimethoxybenzamide moiety contributes to its overall pharmacological profile. The molecular formula is C17H14Cl2N4O2SC_{17}H_{14}Cl_{2}N_{4}O_{2}S .

Pharmacological Profile

1. Anticancer Activity
The triazole scaffold has shown promise in anticancer research. Compounds containing a 1,2,4-triazole nucleus have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines . The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation.

2. Antibacterial Activity
Research indicates that triazole derivatives can possess antibacterial properties. This compound may inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV . In vitro studies have shown that structurally related compounds exhibit minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against pathogenic strains like Staphylococcus aureus and Escherichia coli.

3. Anti-inflammatory Activity
Triazole derivatives are also noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural Feature Effect on Activity
Dichlorophenyl Group Enhances anticancer and antibacterial activity
Dimethoxybenzamide Moiety Contributes to anti-inflammatory effects
Thioxo Group Potentially increases enzyme inhibition

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Anticancer Efficacy : A study demonstrated that a related triazole compound exhibited significant cytotoxicity against A431 skin cancer cells with an IC50 value of 1.98 µg/mL .
  • Antibacterial Properties : Another research highlighted that derivatives with similar thioxo groups showed potent antibacterial activity against multi-drug resistant strains with MIC values comparable to standard antibiotics .
  • In Vivo Studies : Animal models have shown that compounds with the triazole moiety can reduce tumor size significantly compared to control groups when administered at therapeutic doses .

Scientific Research Applications

2.1 Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide have been shown to possess antibacterial and antifungal properties. These activities are attributed to their ability to inhibit key enzymes in microbial metabolism .

2.2 Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate that the compound can bind effectively to the active site of 5-LOX, suggesting its potential use as an anti-inflammatory agent .

2.3 Anticancer Activity

The triazole moiety has been linked to anticancer properties in various studies. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation . A study highlighted that modifications in the triazole structure could enhance its anticancer efficacy .

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial activityThe compound showed significant inhibition against Staphylococcus aureus and Candida albicans at low concentrations .
Study BAssess anti-inflammatory potentialMolecular docking revealed strong binding affinity to 5-LOX; further in vivo studies are recommended .
Study CInvestigate anticancer effectsDemonstrated cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares core features with other triazole-thione derivatives but differs in substituent patterns. Key comparisons include:

Compound ID/Name Core Structure Substituents (R₁, R₂, R₃) Functional Groups Molecular Weight (g/mol)
Target Compound 1,2,4-triazole-thione R₁: 3,4-dichlorophenyl; R₂: CH₂-benzamide (3,4-OCH₃) Cl, S, OCH₃ ~495 (calculated)
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) 1,2,4-triazole-thione R₁: 4-methylphenyl; R₂: 2-phenylbenzoxazol-5-yl CH₃, benzoxazole, S 385 (M+1)
4-Butoxy-N-[[4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl]benzamide (389070-78-4) 1,2,4-triazole R₁: 3,4-dichlorophenyl; R₂: CH₂-benzamide (4-OCH₂CH₂CH₂CH₃) Cl, SCH₃, OCH₂CH₂CH₂CH₃ ~492 (calculated)

Key Observations :

  • Thione vs. Thioether : The thioxo (C=S) group in the target compound may engage in stronger hydrogen bonding compared to the methylthio (SCH₃) group in 389070-78-4 , affecting enzyme-binding interactions .
  • Benzamide Substituents : The 3,4-dimethoxybenzamide in the target compound introduces steric bulk and hydrogen-bonding capacity, unlike the butoxy group in 389070-78-4 , which prioritizes lipophilicity .
Spectroscopic and Analytical Data

Comparative spectral data for compound 6c (from ) highlights trends in triazole-thione derivatives:

  • IR Spectroscopy : The C=S stretch at 1228 cm⁻¹ in 6c aligns with typical thione absorptions (1200–1250 cm⁻¹), suggesting similar behavior in the target compound .
  • 1H-NMR : The NH proton in 6c resonates at δ 9.79 ppm, while aromatic protons appear at δ 7.57–8.87 ppm. The target compound’s dimethoxybenzamide group would likely show deshielded OCH₃ protons (δ ~3.8–4.0 ppm) and distinct aromatic splitting .
  • Elemental Analysis: 6c exhibits minor deviations (e.g., N: 14.57% found vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.